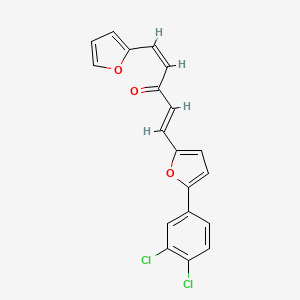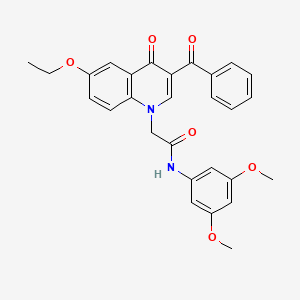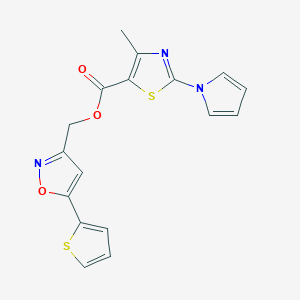
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H13N3O3S2 and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A study by Rajanarendar, Karunakar, and Ramu (2006) detailed the synthesis of isoxazoly] thioureas and their transformation into various heterocyclic compounds, including pyrazol-3-ones and oxadiazoles. This work demonstrates the versatility of isoxazole derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Rajanarendar, Karunakar, & Ramu, 2006).
Anti-Tumor Agents
Gomha, Edrees, and Altalbawy (2016) reported on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests that compounds related to "(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate" may have potential as therapeutic agents in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Electrochromic Materials
Aydın and Kaya (2013) explored the synthesis of novel copolymers containing carbazole, demonstrating their electrochromic properties. This research indicates the potential use of isoxazole and thiazole derivatives in developing electrochromic devices, which can change color in response to an electric charge, for applications in smart windows and displays (Aydın & Kaya, 2013).
Antimicrobial Activity
Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The study highlights the potential of these compounds in developing new antimicrobial agents, particularly against resistant strains (Nural et al., 2018).
Corrosion Inhibition
Chaitra, Mohana, and Tandon (2016) investigated thiazole-based pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings suggest that compounds similar to "this compound" could be effective in protecting industrial metals from corrosion, highlighting applications in materials science and engineering (Chaitra, Mohana, & Tandon, 2016).
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-11-15(25-17(18-11)20-6-2-3-7-20)16(21)22-10-12-9-13(23-19-12)14-5-4-8-24-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZFERSXHYCQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2664088.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2664090.png)
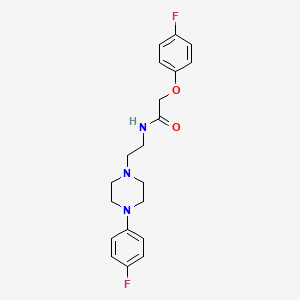
![3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2664094.png)
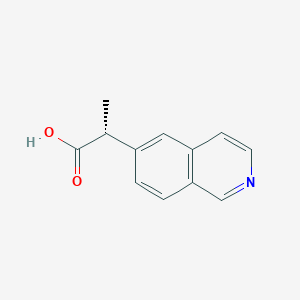
![2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2664096.png)
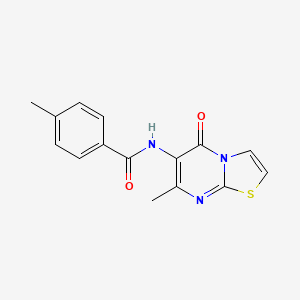
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2664098.png)
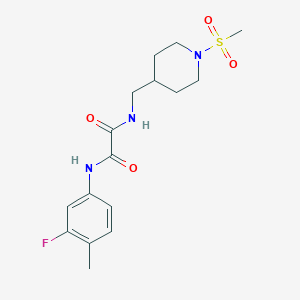
![6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2664101.png)


